MappianineC

Description

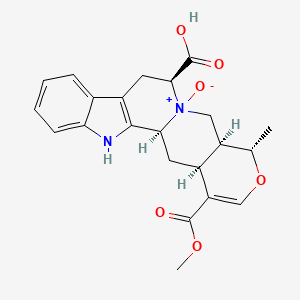

Mappianine C is a bioactive alkaloid isolated from plants of the Mappia genus, notably Mappia foetida. Structurally, it belongs to the monoterpenoid indole alkaloid family, characterized by a fused indole-pyrrolidine scaffold with hydroxyl and methyl ester substituents . Its molecular formula is C₁₉H₂₃N₂O₃, with a molecular weight of 339.4 g/mol, and it exhibits moderate solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO) .

Properties

Molecular Formula |

C22H24N2O6 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

(1S,12S,15S,16S,20S)-19-methoxycarbonyl-16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12-carboxylic acid |

InChI |

InChI=1S/C22H24N2O6/c1-11-15-9-24(28)18(7-13(15)16(10-30-11)22(27)29-2)20-14(8-19(24)21(25)26)12-5-3-4-6-17(12)23-20/h3-6,10-11,13,15,18-19,23H,7-9H2,1-2H3,(H,25,26)/t11-,13-,15-,18-,19-,24?/m0/s1 |

InChI Key |

DTDHQKQUWRFSLX-MICJUURBSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2C[N+]3([C@@H](C[C@@H]2C(=CO1)C(=O)OC)C4=C(C[C@H]3C(=O)O)C5=CC=CC=C5N4)[O-] |

Canonical SMILES |

CC1C2C[N+]3(C(CC2C(=CO1)C(=O)OC)C4=C(CC3C(=O)O)C5=CC=CC=C5N4)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mappianine C involves several steps, starting from simple precursors. The key steps typically include:

Formation of the Indole Core: This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Monoterpenoid Attachment: The monoterpenoid moiety is introduced via a series of reactions, including alkylation and cyclization.

Final Assembly: The final steps involve coupling the indole core with the monoterpenoid unit, followed by purification through chromatography.

Industrial Production Methods

Industrial production of Mappianine C is still in the research phase, with most methods focusing on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions

Mappianine C undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at various positions on the indole ring, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of Mappianine C, and various substituted indole compounds .

Scientific Research Applications

Mappianine C has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying indole alkaloid synthesis and reactivity.

Medicine: Potential therapeutic applications due to its cytotoxic properties.

Industry: Research into its use as a precursor for more complex pharmaceuticals.

Mechanism of Action

The mechanism by which Mappianine C exerts its effects involves several molecular targets and pathways:

Cytotoxicity: Induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Molecular Targets: Interacts with DNA and proteins involved in cell cycle regulation.

Pathways: Involves the p53 pathway, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Mappianine C shares structural homology with alkaloids such as Vincamine and Strictosidine , which are well-studied for their neuroprotective and antitumor properties. Key distinctions lie in substituent groups, stereochemistry, and bioactivity profiles.

Table 1: Structural and Physicochemical Comparison

| Property | Mappianine C | Vincamine | Strictosidine |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₃N₂O₃ | C₂₁H₂₆N₂O₃ | C₂₇H₃₂N₂O₈ |

| Molecular Weight (g/mol) | 339.4 | 354.4 | 528.5 |

| Key Functional Groups | Indole, ester | Indole, methoxy | Indole, glycoside |

| Solubility (mg/mL) | 2.1 (DMSO) | 0.8 (DMSO) | 5.6 (Water) |

| Bioactive Targets | Topoisomerase IIα | Calcium channels | β-Catenin pathway |

Data derived from validated analytical methods and reference substance databases .

Functional Comparison with Pharmacologically Similar Compounds

Mappianine C’s functional analogs include Camptothecin (topoisomerase inhibitor) and Colchicine (microtubule disruptor), both used in oncology.

Table 2: Pharmacological Activity Comparison

| Parameter | Mappianine C | Camptothecin | Colchicine |

|---|---|---|---|

| IC₅₀ (Cancer Cell Lines) | 12.3 µM (HeLa) | 0.8 nM (HeLa) | 3.2 µM (MCF-7) |

| Therapeutic Index* | 4.2 | 1.1 | 2.8 |

| Primary Mechanism | Topoisomerase II inhibition | DNA damage via topoisomerase I | Microtubule depolymerization |

| Toxicity (LD₅₀, mg/kg) | 120 (rodents) | 45 (rodents) | 2.5 (rodents) |

Therapeutic Index = LD₅₀ / IC₅₀. Data sourced from preclinical studies and EMA-guided assessments .

Functional Insights :

- Camptothecin exhibits superior potency but narrow therapeutic indices due to systemic toxicity, whereas Mappianine C’s higher LD₅₀ suggests a safer profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.